Tyrosinase-IN-17

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

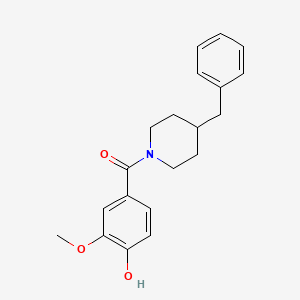

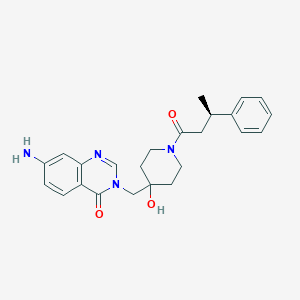

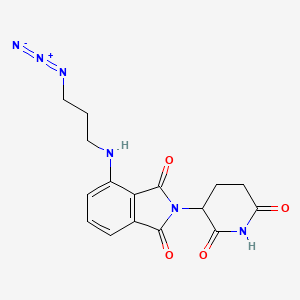

Tyrosinase-IN-17, also known as Compound 5b, is a lipophilic, skin-permeable, and non-cytotoxic tyrosinase inhibitor. It is characterized by its ability to inhibit tyrosinase, an enzyme responsible for the production of melanin. This compound is particularly suited for research into melanin-related diseases, including melanoma and melanogenesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Tyrosinase-IN-17 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by the manufacturer .

Industrial Production Methods: Industrial production methods for this compound are not widely disclosed. it is likely that the compound is produced using standard organic synthesis techniques, involving the use of high-purity reagents and controlled reaction environments to ensure consistency and quality .

Analyse Des Réactions Chimiques

Types of Reactions: Tyrosinase-IN-17 primarily undergoes oxidation reactions due to its role as a tyrosinase inhibitor. The compound interacts with the active site of tyrosinase, preventing the enzyme from catalyzing the oxidation of tyrosine to dihydroxyphenylalanine (DOPA) and further to dopaquinone .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include molecular oxygen and copper ions, which are essential for the activity of tyrosinase. The reactions typically occur under physiological conditions, such as neutral pH and ambient temperature .

Major Products Formed: The major products formed from the reactions involving this compound are primarily related to the inhibition of melanin synthesis. By preventing the oxidation of tyrosine, the compound effectively reduces the production of melanin and related pigments .

Applications De Recherche Scientifique

Tyrosinase-IN-17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of enzyme inhibition and the role of tyrosinase in melanin synthesis . In biology, the compound is used to investigate the effects of tyrosinase inhibition on cellular processes and melanin production . In medicine, this compound is explored for its potential therapeutic applications in treating melanin-related diseases, such as melanoma and hyperpigmentation disorders . In the cosmetic industry, the compound is used in the development of skin-whitening products and treatments for hyperpigmentation .

Mécanisme D'action

Tyrosinase-IN-17 exerts its effects by binding to the active site of tyrosinase, a copper-containing enzyme. This binding prevents the enzyme from catalyzing the oxidation of tyrosine to DOPA and further to dopaquinone, which are key steps in melanin synthesis . The inhibition of tyrosinase activity leads to a reduction in melanin production, making this compound effective in treating hyperpigmentation disorders .

Comparaison Avec Des Composés Similaires

Tyrosinase-IN-17 is unique in its high efficacy and low cytotoxicity compared to other tyrosinase inhibitors. Similar compounds include kojic acid, arbutin, and hydroquinone, which are also used as tyrosinase inhibitors in various applications . this compound stands out due to its lipophilic nature and skin permeability, making it more effective in topical applications .

List of Similar Compounds:- Kojic acid

- Arbutin

- Hydroquinone

- Vanillin

- Resveratrol

Propriétés

Formule moléculaire |

C20H23NO3 |

|---|---|

Poids moléculaire |

325.4 g/mol |

Nom IUPAC |

(4-benzylpiperidin-1-yl)-(4-hydroxy-3-methoxyphenyl)methanone |

InChI |

InChI=1S/C20H23NO3/c1-24-19-14-17(7-8-18(19)22)20(23)21-11-9-16(10-12-21)13-15-5-3-2-4-6-15/h2-8,14,16,22H,9-13H2,1H3 |

Clé InChI |

HGMHRMVDSVMUEC-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=CC(=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] hexadecanoate](/img/structure/B15136444.png)

![4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(3S,4E)-4-(fluoromethylidene)-1,3-dimethylpiperidin-3-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B15136462.png)

![4-[(2,4-difluorophenyl)diazenyl]-5-methyl-2-(4-methylphenyl)sulfonyl-1H-pyrazol-3-one](/img/structure/B15136510.png)

![9-(4-Methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-[1]benzoxepino[5,4-c]pyridine](/img/structure/B15136520.png)